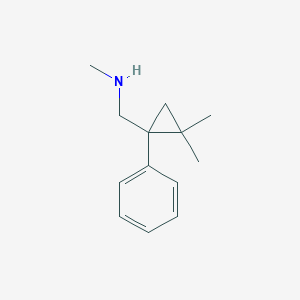
1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine
Übersicht
Beschreibung
The compound “1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a phenyl group (a benzene ring minus a hydrogen). It also has a dimethylamino group attached to the cyclopropyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring, the attachment of the phenyl group, and the introduction of the dimethylamino group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl and phenyl rings and the dimethylamino group. The cyclopropyl ring is known to have angle strain due to its three-membered ring structure . The phenyl ring is a planar, aromatic ring, and the dimethylamino group would likely add some polarity to the molecule .Wissenschaftliche Forschungsanwendungen
Ethylene Action Inhibition in Agriculture
- 1-Methylcyclopropene (1-MCP) Application: Research highlights 1-MCP's significant role in inhibiting ethylene action, demonstrating effectiveness across a range of fruits, vegetables, and floriculture crops. Ethylene plays a crucial role in the ripening and senescence of plant products, and 1-MCP's ability to prevent ethylene effects at low concentrations offers major advances in extending the postharvest life and quality of agricultural goods. This insight is beneficial for improving storage, transport, and overall quality of perishable products, showcasing a technological use of cyclopropyl derivatives in agriculture (Blankenship & Dole, 2003).
Psychoactive and Therapeutic Potential
- Dimethyltryptamine (DMT) Research: DMT, an indole alkaloid with structural similarities to the queried compound, is known for its psychoactive properties. Research into DMT and similar tryptamines explores their effects on human psychology and potential medical applications. Studies suggest roles beyond psychoactivity, including tissue protection, regeneration, and immunomodulation, indicating a broader biological significance and potential therapeutic uses. This research underscores the complex interactions of such compounds with human physiology and their potential in developing new medical therapies (Frecska et al., 2013).
Pharmacological Insights and Safety Evaluations
- Sympathomimetic Amine Compounds Review: A detailed examination of sympathomimetic amine compounds, which share structural motifs with the compound , reveals diverse pharmacological and toxicological profiles. This review emphasizes the importance of distinguishing between different sympathomimetic agents, highlighting variations in liver injury potential and underscoring the need for specific evaluations to accurately assess safety and therapeutic potential. The insights from this review suggest that even small structural differences among compounds can significantly impact their pharmacological and toxicological outcomes, reinforcing the importance of detailed study and characterization of new chemical entities (Willson, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12(2)9-13(12,10-14-3)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYQUZYIAHGRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CNC)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672368 | |
| Record name | 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884091-04-7 | |
| Record name | 1-(2,2-Dimethyl-1-phenylcyclopropyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



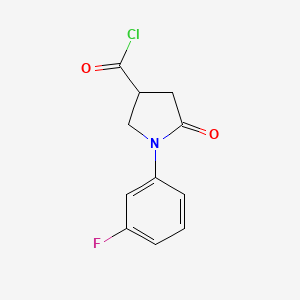

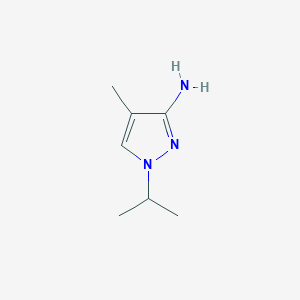
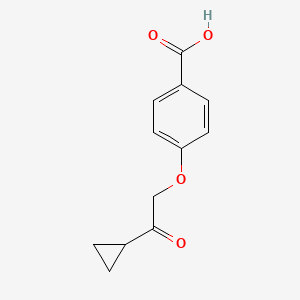

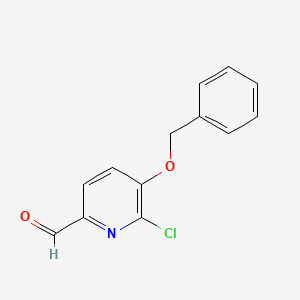
![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride](/img/structure/B1440182.png)

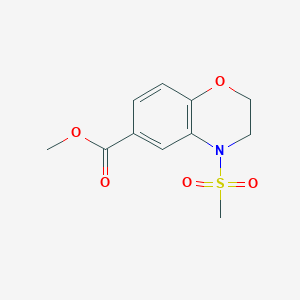
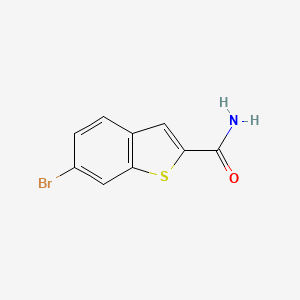
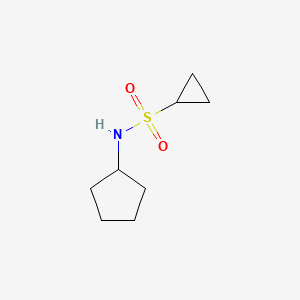

![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1440193.png)
![3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one](/img/structure/B1440194.png)